

IUPAC name and CAS number for 7-Bromo-2-methylquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-2-methylquinazoline

Cat. No.: B1291492

[Get Quote](#)

Technical Guide: 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Bromo-2-methylquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its role as a kinase inhibitor.

Chemical Identity

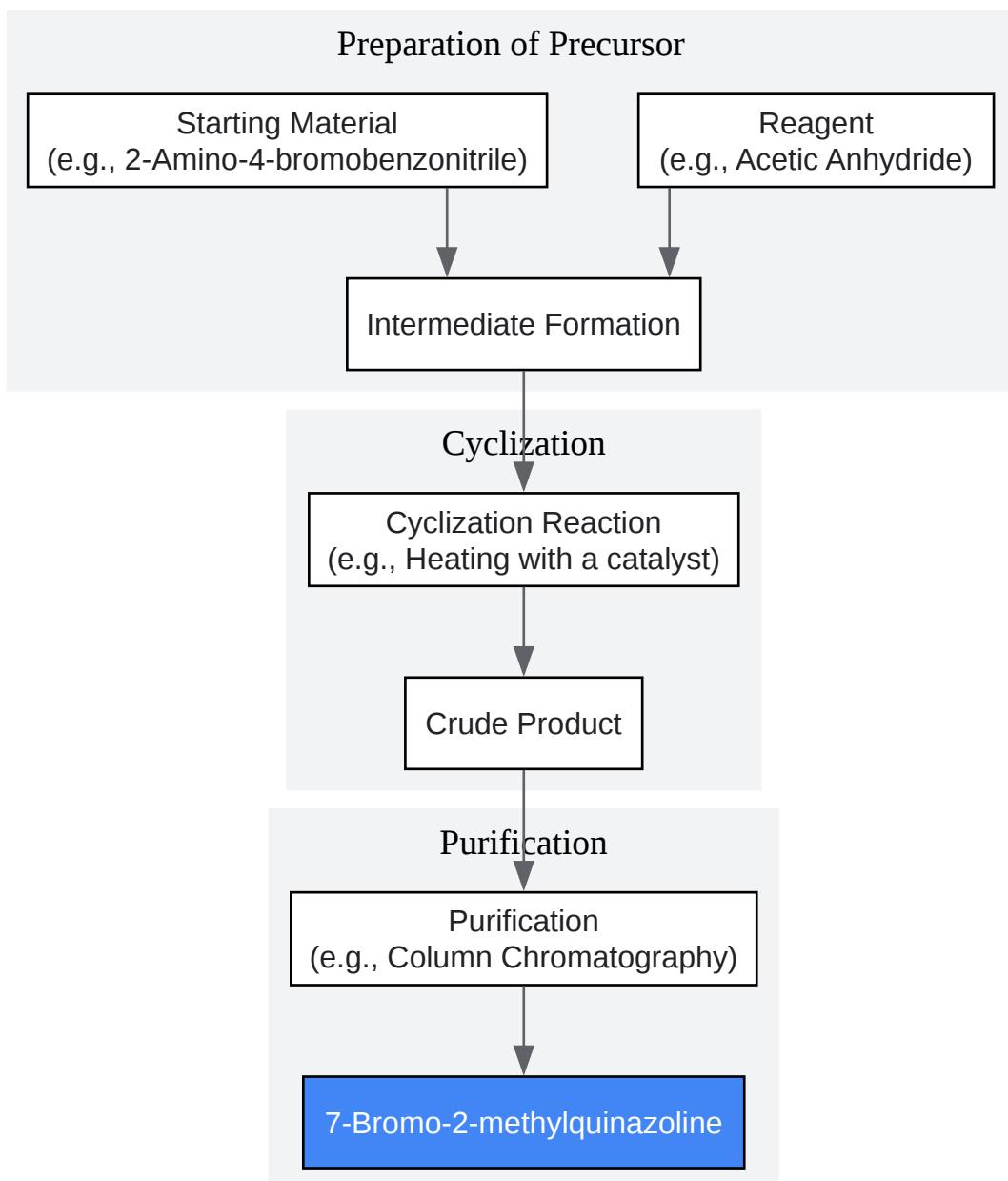
IUPAC Name	7-Bromo-2-methylquinazoline
CAS Number	552331-87-0 [1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ BrN ₂ [1] [5]
Molecular Weight	223.07 g/mol [5]
Canonical SMILES	CC1=NC2=C(C=C(Br)C=C2)N=C1

Note: The CAS number 1416438-31-7 is sometimes incorrectly associated with this compound; however, it correctly identifies 4-Bromoquinolin-8-amine.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Physicochemical Properties

Specific experimental data for **7-Bromo-2-methylquinazoline** is limited in publicly available literature. The following table presents computed physicochemical properties for **7-Bromo-2-methylquinazoline** and related, structurally similar compounds to provide an estimated profile.

Property	7-Bromo-2-methylquinazoline (Predicted)	6-Bromo-4-methylquinazoline[11]	7-Bromo-2-chloroquinazoline[12]
Molecular Weight (g/mol)	223.07	223.07	243.49
XLogP3	~2.8	2.6	3.2
Hydrogen Bond Donor Count	0	0	0
Hydrogen Bond Acceptor Count	2	2	2
Rotatable Bond Count	0	0	0
Exact Mass	221.97926	221.97926	241.92464
Topological Polar Surface Area	25.8 Å ²	25.8 Å ²	25.8 Å ²


Synthesis

A definitive, step-by-step published synthesis for **7-Bromo-2-methylquinazoline** is not readily available. However, based on established quinazoline synthesis methodologies, a plausible synthetic route can be proposed. A common and effective method involves the condensation of a substituted 2-aminoaryl ketone or nitrile with a suitable reagent to form the pyrimidine ring.

Proposed Synthetic Pathway:

A potential route could involve the reaction of 2-amino-4-bromobenzonitrile with N-acetylcysteine, followed by cyclization, or a similar multi-step synthesis starting from 4-bromo-2-nitroaniline.

A general workflow for the synthesis of quinazoline derivatives is illustrated below.

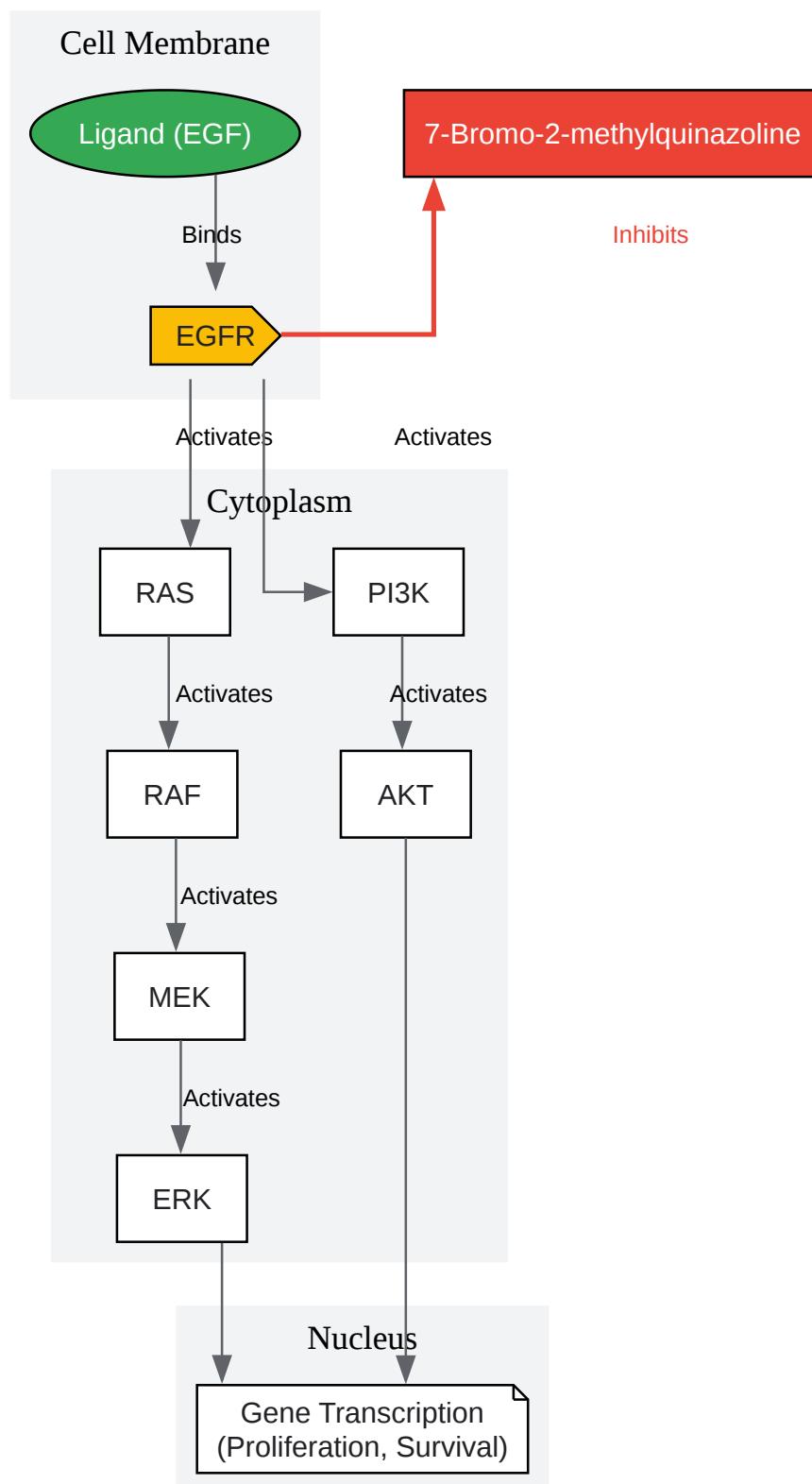
[Click to download full resolution via product page](#)

A general workflow for the synthesis of **7-Bromo-2-methylquinazoline**.

Biological Activity and Drug Development Potential

Quinazoline derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities. They are particularly recognized as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition


The quinazoline scaffold is a key component of several approved tyrosine kinase inhibitors (TKIs). These drugs typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. While direct evidence for **7-Bromo-2-methylquinazoline** is lacking, its structural similarity to known kinase inhibitors suggests it may also target kinases.

Potential kinase targets for quinazoline derivatives include:

- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Aurora Kinases[\[13\]](#)

Signaling Pathway Inhibition

The inhibition of kinases like EGFR by quinazoline derivatives can disrupt multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory effect of a quinazoline compound on the EGFR signaling pathway.

[Click to download full resolution via product page](#)

Postulated inhibition of the EGFR signaling pathway by **7-Bromo-2-methylquinazoline**.

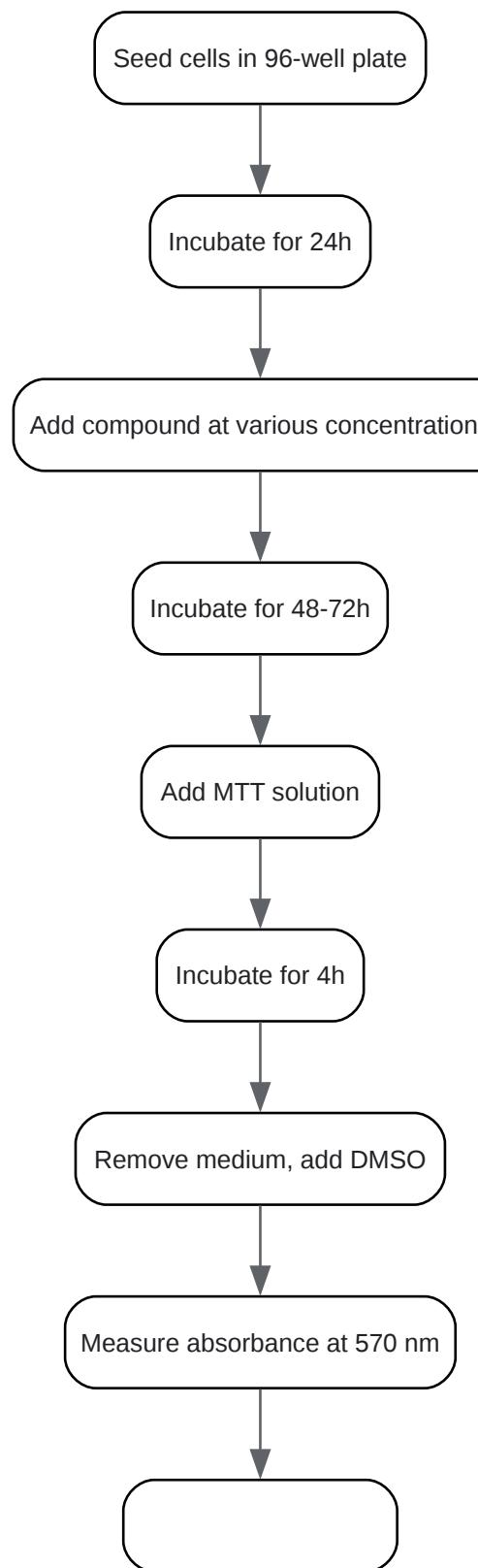
Experimental Protocols

For researchers investigating the biological effects of **7-Bromo-2-methylquinazoline**, the following are standard experimental protocols that can be adapted.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:


- **7-Bromo-2-methylquinazoline**
- Human cancer cell lines (e.g., A549, MCF-7)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with various concentrations of **7-Bromo-2-methylquinazoline** (solubilized in DMSO) and incubate for 48-72 hours. Include a vehicle control (DMSO only).
- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

The general workflow for an MTT assay is depicted below.

[Click to download full resolution via product page](#)

General workflow for an MTT cytotoxicity assay.

Conclusion

7-Bromo-2-methylquinazoline is a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests a high potential for activity against various cancer-related signaling pathways. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. King Scientific - Building Blocks [kingscientific.com]
- 2. 7-Bromo-2-methylquinazoline , 97% , 552331-87-0 - CookeChem [cookechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 7-Bromo-2-methylquinazoline | 552331-87-0 [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1416438-31-7|4-Bromoquinolin-8-amine|4-Bromoquinolin-8-amine|-范德生物科技公司 [bio-fount.com]
- 7. 1416438-31-7 Cas No. | 4-Bromoquinolin-8-amine | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromoquinolin-8-amine | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 1416438-31-7|4-Bromoquinolin-8-amine|BLD Pharm [bldpharm.com]
- 10. ivychem.com [ivychem.com]
- 11. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Bromo-2-chloroquinazoline | C8H4BrCIN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [IUPAC name and CAS number for 7-Bromo-2-methylquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291492#iupac-name-and-cas-number-for-7-bromo-2-methylquinazoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com